(R)-Naproxen (R)-Naproxen (2R)-2-(6-methoxy-2-naphthalenyl)propanoic acid is a member of naphthalenes.
Brand Name: Vulcanchem
CAS No.: 23979-41-1
VCID: VC20757433
InChI: InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m1/s1
SMILES: CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

(R)-Naproxen

CAS No.: 23979-41-1

Cat. No.: VC20757433

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-Naproxen - 23979-41-1

CAS No. 23979-41-1
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name (2R)-2-(6-methoxynaphthalen-2-yl)propanoic acid
Standard InChI InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m1/s1
Standard InChI Key CMWTZPSULFXXJA-SECBINFHSA-N
Isomeric SMILES C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
SMILES CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Canonical SMILES CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Chemical and Physical Properties

(R)-Naproxen maintains the same molecular formula as its S-counterpart (C₁₄H₁₄O₃), differing only in the three-dimensional arrangement of atoms around the chiral center. This spatial configuration differences result in distinct biological interactions and pharmacological profiles. While the basic physical properties such as molecular weight (230.26 g/mol) and melting point remain similar between enantiomers, their biological interactions with target proteins differ substantially due to stereospecific binding requirements .

Various ester derivatives of (R)-naproxen have been synthesized for research purposes, including the di(9-phenanthryl)methyl ester which has the following properties:

Table 1: Physical and Chemical Properties of (R)-naproxen di(9-phenanthryl)methyl ester

PropertyValue
Molecular FormulaC₄₃H₃₂O₃
Molecular Weight596.71200 g/mol
Exact Mass596.23500
Polar Surface Area (PSA)35.53000
LogP10.89750

The parent compound (R)-naproxen itself features a naphthalene backbone with a methoxy group at the 6-position and a 2-(1-methylethyl)propionic acid side chain with the (R)-configuration at the chiral carbon. The presence of the (R)-α-methyl group imposes rotational constraints that appear crucial for its selective interaction with GTPases, distinguishing its activity profile from that of S-naproxen .

Pharmacological Activities and Mechanism of Action

Inhibition of Rho Family GTPases

The primary pharmacological significance of (R)-naproxen lies in its selective inhibition of Rac1 and Cdc42 GTPases. These proteins belong to the Rho family of small GTPases that function as molecular switches regulating various cellular processes including cytoskeletal organization, membrane trafficking, cell cycle progression, and gene expression . In epithelial cancers, hyperactivation of these GTPases is associated with increased cell proliferation, migration, and invasion, making them attractive therapeutic targets.

Research utilizing high-throughput screening identified (R)-naproxen as having selective activity against multiple Rac and Cdc42 GTPases, with EC₅₀ values in the range of 3-18 μM, while S-naproxen was 10-20 times less active . The mechanism appears to involve interference with guanine nucleotide binding rather than inhibition of guanine nucleotide exchange factors (GEFs). Molecular docking studies suggest that rotational constraints position the carboxylate moiety of R-naproxen to preferentially coordinate with the magnesium ion in the GTPase, thereby destabilizing nucleotide binding to Rac1 and Cdc42 .

Analytical Methods for Determination

Accurate quantification and quality control of (R)-naproxen are essential for both research and potential therapeutic applications. A validated reversed-phase chiral high-performance liquid chromatography (HPLC) method has been developed for the enantiopurity control analysis of naproxen using polysaccharide-type chiral stationary phases . This method enables precise determination of enantiomeric purity, which is crucial given the dramatically different pharmacological activities of the R- and S-enantiomers.

In the method development screening phase, seven columns were tested using mobile phases consisting of 0.1% acetic acid in various solvents including methanol, ethanol, 2-propanol, and acetonitrile . The best enantioseparation was observed on a Lux Amylose-1 column with specific solvent conditions, providing excellent resolution between the naproxen enantiomers .

This analytical approach enables precise quantification of (R)-naproxen, which is essential for both research applications and quality control in potential pharmaceutical development.

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